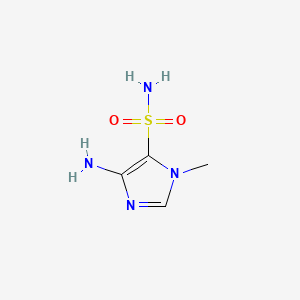

4-Amino-1-methyl-1H-imidazole-5-sulfonamide

Description

4-Amino-1-methyl-1H-imidazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring an imidazole core substituted with an amino group at position 4, a methyl group at position 1, and a sulfonamide group at position 3. Its molecular formula is C₅H₈N₄O₂S, with structural features that influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

5-amino-3-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2S/c1-8-2-7-3(5)4(8)11(6,9)10/h2H,5H2,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPVQPUZTGMFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221754 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71518-19-9 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071518199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC130085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-methyl-1H-imidazole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1-METHYL-1H-IMIDAZOLE-5-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKD5SM9VBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-1H-imidazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or sulfonamide positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula and features an imidazole ring with amino and sulfonamide substituents. Its mechanism of action primarily involves the inhibition of bacterial growth by interfering with the folate synthesis pathway, specifically targeting the enzyme dihydropteroate synthetase. This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, essential for DNA synthesis in bacteria.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 4-Amino-1-methyl-1H-imidazole-5-sulfonamide serves as a versatile building block in the synthesis of complex heterocyclic compounds. It can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the introduction of diverse functional groups.

2. Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit bacterial growth, making it a candidate for developing new antibiotics .

- Anticancer Potential : Research indicates that certain derivatives may possess anticancer activity, although further studies are needed to elucidate their mechanisms and efficacy against various cancer cell lines .

3. Medicine

- Drug Development : The compound is under investigation for its potential use as an enzyme inhibitor or receptor modulator in drug development. Its unique structure allows it to interact with biological targets effectively, making it a promising candidate for therapeutic applications .

4. Industrial Applications

- Dyes and Pigments : Beyond its biological applications, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity.

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Amino-1-methyl-1H-imidazole-5-sulfonamide with key analogs, highlighting substituents, molecular properties, and synthesis routes:

Key Differences and Implications

Functional Group Variations: Sulfonamide vs. Carboxylate/Carboxamide: The sulfonamide group in the target compound enhances acidity and hydrogen-bonding capacity compared to carboxylate esters (e.g., Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate) or carboxamides (e.g., 5-Amino-1H-imidazole-4-carboxamide hydrochloride) . Halogenated Derivatives: Compounds like 6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (melting point >200°C) exhibit increased molecular weight and lipophilicity due to halogen substituents, which may enhance target binding but reduce solubility .

The discontinuation of this compound may reflect challenges in scalability or purification.

Physicochemical Properties: Solubility: Sulfonamides generally exhibit higher aqueous solubility than esters or halogenated derivatives. Thermal Stability: High melting points (>200°C) in halogenated imidazole-indole hybrids () suggest robust crystalline structures, whereas the target compound’s stability is less documented .

Biological Relevance: Sulfonamide-containing compounds (e.g., 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino...) are often explored as enzyme inhibitors or antimicrobial agents due to their ability to mimic biological sulfates . The target compound’s amino and sulfonamide groups could position it for similar applications, though its discontinued status may indicate inferior efficacy or toxicity compared to alternatives.

Biological Activity

4-Amino-1-methyl-1H-imidazole-5-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's mechanisms of action, biological efficacy, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound includes an imidazole ring with amino and sulfonamide functional groups. These groups are crucial for its biological activity, particularly in mimicking natural substrates to inhibit enzyme functions.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of the enzyme dihydropteroate synthetase . This enzyme is vital in the folate synthesis pathway in bacteria:

- Inhibition of Folate Synthesis : The compound competes with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, leading to decreased production of dihydrofolate and tetrahydrofolate. This inhibition results in impaired bacterial DNA synthesis and cell division, ultimately causing bacterial death .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Mycobacterium tuberculosis | 8 |

These findings suggest that the compound is particularly effective against Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis .

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation through various pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing them from dividing.

- Apoptosis Induction : It promotes programmed cell death in cancerous cells by activating apoptotic pathways .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Tuberculosis : A study demonstrated that the compound significantly reduced bacterial load in human monocyte-derived macrophages infected with M. tuberculosis. The treatment led to a reduction in colony-forming units (CFUs), indicating effective intracellular activity against the pathogen .

- Anticancer Activity : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 μM depending on the cell type .

Research Findings

Recent research has focused on optimizing the structure of sulfonamides to enhance their biological activity. Modifications to the imidazole ring have been explored to improve potency and selectivity against specific targets.

Comparative Studies

The following table compares this compound with similar compounds regarding their biological activities:

| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| This compound | 8 | 20 |

| 5-Amino-1-methylimidazole-4-sulfonamide | 16 | 25 |

| Isoniazid | 0.24 | Not applicable |

These comparisons highlight the unique position of this compound as a versatile candidate for further pharmacological development .

Q & A

Q. What are the established synthetic routes for 4-Amino-1-methyl-1H-imidazole-5-sulfonamide, and what are their comparative advantages?

Methodological Answer: The synthesis of imidazole-based sulfonamides typically involves condensation reactions. For example, imidazolinone-based sulfonamide derivatives can be synthesized via reactions with sulfonamide precursors in the presence of glacial acetic acid and sodium acetate, followed by purification via column chromatography . An alternative approach utilizes base-promoted conditions (e.g., potassium tert-butoxide) to form imidazol-5-one intermediates from amidines and ketones, which can be further functionalized . Comparative advantages include:

- Acetic acid/sodium acetate route : Higher yields (reported ~75–85%) and mild conditions, suitable for lab-scale synthesis.

- Base-promoted method : Faster reaction times but may require stringent temperature control to avoid side products.

Validation via HRMS and NMR is critical to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and functional group composition .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., methyl and sulfonamide groups). For example, the methyl group at N1 typically resonates at δ 3.2–3.5 ppm in ¹H NMR .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using columns like C18 and mobile phases of acetonitrile/water with 0.1% trifluoroacetic acid. Retention times should be compared to standards .

Advanced Research Questions

Q. How can researchers investigate the inhibitory properties of this compound against specific enzymatic targets?

Methodological Answer:

- Enzyme Inhibition Assays : Use kinetic assays (e.g., fluorescence-based or colorimetric) to measure IC₅₀ values. For example, pre-incubate the compound with the target enzyme (e.g., carbonic anhydrase) and monitor substrate conversion rates .

- Structure-Activity Relationship (SAR) Studies : Modify the sulfonamide or imidazole moieties and compare inhibitory potency. Derivatives with electron-withdrawing groups on the sulfonamide may enhance binding affinity .

- Molecular Docking : Perform in silico modeling to predict binding interactions with enzyme active sites, validated by mutagenesis studies .

Q. What strategies are recommended for resolving discrepancies in reported biological activities of sulfonamide derivatives like this compound?

Methodological Answer:

- Purity Verification : Re-analyze compounds using HPLC and HRMS to rule out impurities or degradation products .

- Assay Standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations across studies. For example, variations in ionic strength can alter sulfonamide-enzyme interactions .

- Stereochemical Analysis : If applicable, use chiral HPLC or X-ray crystallography to confirm stereochemistry, as enantiomers may exhibit divergent bioactivities .

Q. How can researchers design experiments to study the stability of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stressors (e.g., UV light, acidic/basic conditions) and monitor degradation via LC-MS.

- pH-Dependent Stability : Incubate in buffers (pH 1–9) at 37°C and quantify remaining compound over time using HPLC .

- Metabolic Stability : Use liver microsome assays to assess susceptibility to cytochrome P450-mediated oxidation .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients, critical for assessing membrane permeability.

- pKa Prediction : Tools like MarvinSketch can predict ionization states of the sulfonamide (-SO₂NH₂) and amino groups under physiological conditions .

- Solubility Modeling : Apply the General Solubility Equation (GSE) incorporating melting point and lattice energy data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.